molecular formula C23H32NO2+ B14216290 Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- CAS No. 824432-35-1

Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-

Cat. No.: B14216290
CAS No.: 824432-35-1
M. Wt: 354.5 g/mol
InChI Key: VIIITDKUXDPTQI-NRFANRHFSA-N
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Description

Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical and physical properties to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods: Industrial production of pyridinium salts generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- involves its interaction with molecular targets such as enzymes and cellular membranes. The positively charged pyridinium ring can interact with negatively charged sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can disrupt cellular membranes, leading to cell lysis and death .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- can be compared with other pyridinium salts such as:

Uniqueness: The uniqueness of pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- lies in its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain and phenyl group contribute to its ability to interact with biological membranes and enzymes, making it a valuable compound in various research applications .

Properties

CAS No.

824432-35-1

Molecular Formula

C23H32NO2+

Molecular Weight

354.5 g/mol

IUPAC Name

8-pyridin-1-ium-1-yloctyl (3S)-3-phenylbutanoate

InChI

InChI=1S/C23H32NO2/c1-21(22-14-8-6-9-15-22)20-23(25)26-19-13-5-3-2-4-10-16-24-17-11-7-12-18-24/h6-9,11-12,14-15,17-18,21H,2-5,10,13,16,19-20H2,1H3/q+1/t21-/m0/s1

InChI Key

VIIITDKUXDPTQI-NRFANRHFSA-N

Isomeric SMILES

C[C@@H](CC(=O)OCCCCCCCC[N+]1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(CC(=O)OCCCCCCCC[N+]1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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